FLT3-IN-5e is a compound classified as an inhibitor of the FMS-like tyrosine kinase 3, which plays a significant role in hematopoietic cell signaling and is implicated in various hematological malignancies, particularly acute myeloid leukemia. The development of FLT3 inhibitors, including FLT3-IN-5e, has gained prominence due to their potential therapeutic applications against FLT3-mutated cancers.
FLT3-IN-5e has been identified through structure-based drug design and subsequent synthesis efforts aimed at optimizing the pharmacological properties of existing compounds. Research indicates that modifications to the core structure of related compounds can enhance their selectivity and potency against FLT3, particularly in the context of acute myeloid leukemia treatment .
The synthesis of FLT3-IN-5e involves several key steps, including cyclization reactions and Suzuki coupling techniques. Starting from a precursor compound, various substitutions are introduced to enhance activity against FLT3 while minimizing off-target effects.
FLT3-IN-5e features a complex molecular structure characterized by a core imidazo[1,2-a]pyridine-thiophene framework. This structure is essential for its interaction with the FLT3 kinase domain.
The primary reactions involved in the synthesis of FLT3-IN-5e include:
These reactions are typically performed under controlled conditions using palladium catalysts and base reagents to facilitate the formation of carbon-carbon bonds essential for building the final compound.
FLT3-IN-5e acts as an allosteric inhibitor by binding to the FLT3 receptor, preventing its activation by ligands and subsequent downstream signaling that leads to cell proliferation and survival.
Inhibition studies have shown that FLT3-IN-5e effectively reduces phosphorylation levels of downstream signaling proteins associated with FLT3 activation, thereby impairing the growth of FLT3-dependent leukemia cells .
FLT3-IN-5e is primarily investigated for its potential application in treating acute myeloid leukemia and other malignancies characterized by aberrant FLT3 signaling. Ongoing research aims to elucidate its efficacy in clinical settings and explore its use in combination therapies with other anticancer agents .
FMS-like tyrosine kinase 3 (FLT3) is a class III receptor tyrosine kinase critical for regulating survival, proliferation, and differentiation of hematopoietic stem and progenitor cells. In normal hematopoiesis, FLT3 activation occurs through binding of its ligand (FLT3 ligand), triggering transient dimerization and activation of downstream signaling cascades, including the RAS/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and signal transducer and activator of transcription 5 (STAT5) pathways [1] [2]. These pathways tightly regulate cellular responses to maintain hematopoietic homeostasis.
In acute myeloid leukemia, genomic alterations in the FLT3 gene drive constitutive, ligand-independent activation of the receptor. Internal tandem duplication (ITD) mutations within the juxtamembrane domain (occurring in 20%–30% of acute myeloid leukemia cases) disrupt autoinhibitory functions, leading to dimerization and autophosphorylation without external stimuli [2] [5]. Point mutations in the tyrosine kinase domain (most commonly at residues D835 or I836) stabilize the active kinase conformation, permitting uncontrolled phosphorylation [6]. This results in hyperactivation of downstream effectors:
These dysregulated signaling networks collectively induce a leukemogenic phenotype characterized by blocked differentiation, enhanced survival, and autonomous proliferation of myeloid blasts. Preclinical models confirm FLT3 mutations alone can induce myeloproliferative disorders, though cooperating mutations (e.g., NPM1, DNMT3A) accelerate full leukemic transformation [2] [7]. Consequently, FLT3 represents a validated therapeutic node to disrupt core pathogenic circuitry in acute myeloid leukemia.
FLT3 mutations are among the most recurrent genetic lesions in acute myeloid leukemia, with distinct distributions across disease subtypes and prognostic implications. Internal tandem duplication mutations dominate, detectable in approximately 25%–30% of adult de novo acute myeloid leukemia cases and 10%–15% of pediatric cases [5] [6]. Tyrosine kinase domain mutations are less frequent, occurring in 5%–10% of acute myeloid leukemia patients [9]. Both mutation types associate with normal karyotype acute myeloid leukemia and exhibit age-dependent incidence, peaking in adults aged 20–59 years [5].
Table 1: Prevalence and Characteristics of FLT3 Mutations in Acute Myeloid Leukemia
| Mutation Type | Genomic Alteration | Prevalence in AML | Associated Risk Factors |
|---|---|---|---|
| Internal tandem duplication | In-frame tandem repeats in juxtamembrane domain | 20%–30% | High leukocyte count (>50 × 10⁹/L), elevated blast percentage, normal karyotype |
| Tyrosine kinase domain | Point mutations (D835/I836) in activation loop | 5%–10% | Normal karyotype, lower leukocyte burden vs. internal tandem duplication |
Internal tandem duplication mutations confer particularly adverse outcomes. Patients harboring these mutations present with elevated peripheral leukocyte counts (>50 × 10⁹/L), increased bone marrow blast percentages, and a higher incidence of relapse [5] [9]. The internal tandem duplication allelic ratio (mutant-to-wild-type allele burden) further stratifies risk; ratios >0.5 correlate with shortened relapse-free survival and overall survival due to dominant-negative suppression of wild-type FLT3 signaling and enhanced STAT5 activation [5] [7]. Up to 30% of internal tandem duplication-positive cases harbor multiple distinct internal tandem duplication variants, which may expand under selective pressures like chemotherapy or tyrosine kinase inhibitor exposure [5].
Tyrosine kinase domain mutations exhibit controversial prognostic significance. Meta-analyses suggest differential impacts by ethnicity: Caucasians with tyrosine kinase domain mutations show reduced disease-free survival, while Asians may experience neutral or even favorable outcomes [3]. This divergence underscores the need for population-specific risk stratification.
Leukemic stem cells represent a reservoir of treatment-refractory cells responsible for acute myeloid leukemia relapse. In FLT3-mutated acute myeloid leukemia, leukemic stem cells frequently exhibit an immunophenotype of CD34⁺/CD25⁺/CD123⁺/CD99⁺, distinguishing them from normal hematopoietic stem cells (CD34⁺/CD25⁻/CD123ˡᵒʷ/CD99⁻) [4] [8]. Critically, FLT3 mutations occur even within primitive leukemic stem cell compartments, driving self-renewal programs and chemoresistance through multiple mechanisms:
Metabolic Adaptations: FLT3-mutated leukemic stem cells favor oxidative phosphorylation over glycolysis, supported by fatty acid oxidation and amino acid metabolism. Branched-chain amino acids (leucine, valine, isoleucine) fuel glutamate production for glutathione synthesis, mitigating oxidative stress. This metabolic rewiring confers resistance to conventional chemotherapy and BCL2 inhibitors like venetoclax [4] [8].
Stromal Interactions: Adhesion molecules (CXCR4) facilitate leukemic stem cell binding to bone marrow niches expressing CXCL12. This interaction activates pro-survival pathways (PI3K/AKT) and induces quiescence, shielding leukemic stem cells from cell-cycle-dependent agents [4] [10].
Signaling Redundancy: Persistent FLT3 signaling maintains glycogen synthase kinase 3 activation, promoting glycogen breakdown to sustain glycolysis-independent energy production. Concurrently, RAS/MAPK reactivation bypasses FLT3 inhibition via tyrosine kinase domain mutations or growth factor receptor upregulation [4] [8].
Table 2: Leukemic Stem Cell Biomarkers and Resistance Mechanisms in FLT3-Mutated Acute Myeloid Leukemia
| Biomarker/Pathway | Function in Leukemic Stem Cells | Therapeutic Implications |
|---|---|---|
| CD123 (IL-3Rα) | Stemness maintenance, proliferation | Targeted by bispecific antibodies/chimeric antigen receptor T cells |
| CD99 | Adhesion, migration, survival | Immunotherapy candidate under investigation |
| OXPHOS metabolism | Energy production via fatty acids/amino acids | Inhibitable by dihydroorotate dehydrogenase blockade |
| RAS/MAPK reactivation | Bypass of FLT3 inhibition | Rationale for combination FLT3 + MEK inhibitors |
These mechanisms enable FLT3-mutated leukemic stem cells to persist despite FLT3 tyrosine kinase inhibitor therapy. Minimal residual disease positivity post-inhibitor treatment frequently reflects leukemic stem cell persistence, heralding relapse with emergent resistance mutations (e.g., FLT3-F691L gatekeeper mutation) [8] [10]. Novel approaches targeting leukemic stem cell-specific surface markers (CD123, CD99) or metabolic vulnerabilities (dihydroorotate dehydrogenase, OXPHOS) represent promising strategies to eradicate this reservoir [4] [8].
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6